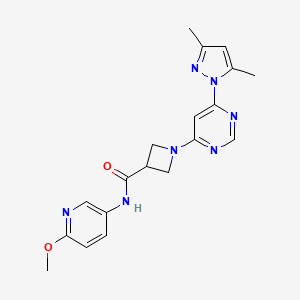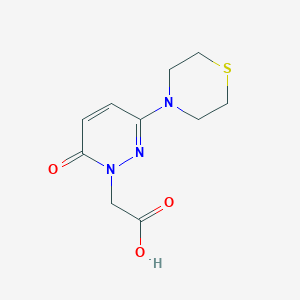![molecular formula C39H25N5 B3001101 Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- CAS No. 1024598-01-3](/img/structure/B3001101.png)
Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- is a useful research compound. Its molecular formula is C39H25N5 and its molecular weight is 563.664. The purity is usually 95%.
BenchChem offers high-quality Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Application in Organic Light Emitting Diodes (OLEDs)
Indolo[2,3-a]carbazole derivatives have been extensively researched for their application in organic light-emitting diodes (OLEDs). For instance, a study by Maeng et al. (2020) developed new rigid donor moieties based on triphenyl-substituted indolocarbazole for thermally activated delayed fluorescence (TADF) materials, showing potential in OLEDs with high external quantum efficiency and current efficiency (Maeng et al., 2020). Similar studies by Chen et al. (2016) and Suh et al. (2016) also synthesized novel indole-based, bipolar host materials, exhibiting excellent bipolar transport abilities and high Tg values, suitable for red phosphorescent light-emitting diodes (Chen et al., 2016); (Suh et al., 2016).
2. Electronic and Photophysical Properties
Studies on indolo[2,3-a]carbazole derivatives have revealed their significant electronic and photophysical properties. For example, Simokaitienė et al. (2012) explored the thermal, optical, electrochemical, and photoelectrical properties of new derivatives of indolo[3,2-b]carbazole, finding them to be electrochemically stable with high hole drift mobility (Simokaitienė et al., 2012).
3. Application in Photovoltaic Cells
Indolo[2,3-a]carbazole derivatives are also being explored for their application in photovoltaic cells. The molecular engineering of their structure, as studied by Yoo et al. (2016), can significantly impact photophysical properties and device performances in solar cells (Yoo et al., 2016).
4. Potential in Organic Semiconductors
These compounds have shown promise in the field of organic semiconductors. Wu et al. (2005) demonstrated that proper functionalization of indolo[3,2-b]carbazole led to high-performance organic semiconductors suitable for organic thin-film transistor applications with excellent field-effect properties (Wu et al., 2005).
5. Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of these derivatives are crucial for their application in various fields. Irgashev et al. (2014) explored novel 5,11-dialkyl-6,12-di(thiophen-2-yl) substituted indolo[3,2-b]carbazoles, providing insights into their optical and redox properties (Irgashev et al., 2014).
6. Antitumor Applications
In the field of medicine, Zenkov et al. (2020) reviewed indolo[2,3-a]carbazoles for their antitumor activity, discussing the molecular mechanisms of their antitumor action and highlighting their potential in antitumor therapy (Zenkov et al., 2020).
作用機序
Target of Action
It is known that indolocarbazoles, a family of compounds to which this molecule belongs, exhibit a wide range of biological activities . They have been associated with protein kinase inhibition , suggesting that protein kinases could be potential targets.
Mode of Action
Indolocarbazoles are known for their antitumor activity, antibacterial and antifungal activity, and antiviral activity . The molecular mechanisms of their antitumor action are considered significant in the context of clinical use .
Biochemical Pathways
Given the broad biological activities of indolocarbazoles , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Given the known biological activities of indolocarbazoles , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is a very low volatile uv light absorber and stabilizer . This suggests that it may have a higher resistance to weathering than conventional UV absorbers , indicating that environmental factors such as light exposure and temperature could potentially influence its stability and efficacy.
生化学分析
Cellular Effects
Indolocarbazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indolocarbazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
12-(4,6-diphenyl-1,3,5-triazin-2-yl)-11-phenylindolo[2,3-a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-25-24-31-29-20-10-12-22-33(29)43(35(31)36(32)44)28-18-8-3-9-19-28/h1-25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJWDGGEJNGTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B3001024.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3001029.png)


![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)

![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3001041.png)
